molecular formula C23H28FIN4O2 B13430628 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

Cat. No.: B13430628
M. Wt: 538.4 g/mol
InChI Key: SNAGPSNXTBVYAL-UHFFFAOYSA-N
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Description

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[222]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide is a complex organic compound with a unique structure that includes a fluorinated phenyl group, a bicyclic azoniabicyclo[222]octane system, and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide typically involves multiple steps. The initial step often includes the preparation of the fluorinated phenyl precursor, followed by the construction of the azoniabicyclo[2.2.2]octane system through a series of cyclization reactions. The final step involves the coupling of these intermediates with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions, such as the use of strong bases and high temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.

    Reduction: The azoniabicyclo[2.2.2]octane system can be reduced to form a more saturated bicyclic structure.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the azoniabicyclo[2.2.2]octane system would produce a more saturated bicyclic compound.

Scientific Research Applications

3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide involves its interaction with specific molecular targets. The fluorinated phenyl group may interact with hydrophobic pockets in proteins, while the azoniabicyclo[2.2.2]octane system can form strong ionic interactions. The pyrido[1,2-a]pyrimidinone core may participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[3-(4-Chloro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide
  • 3-[2-[3-(4-Bromo-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

Uniqueness

The uniqueness of 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide lies in its fluorinated phenyl group, which can enhance its binding affinity and specificity compared to its chloro or bromo analogs. The fluorine atom can also influence the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.

Biological Activity

The compound 3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; iodide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps that include the formation of bicyclic structures and the introduction of functional groups such as fluorine and hydroxyl groups. The synthetic pathway often employs advanced techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes related to cholesterol biosynthesis and other metabolic processes.

Inhibition Studies

Recent research indicates that derivatives of similar compounds exhibit significant inhibitory effects on enzymes like squalene synthase , which plays a crucial role in cholesterol production. For instance, compounds with structural similarities have shown IC50 values ranging from 0.058 µM to 90 nM against various enzyme activities in hepatic microsomes from different species .

CompoundTarget EnzymeIC50 Value (µM)
Compound ASqualene Synthase0.058
Compound BSqualene Synthase0.49
Compound CSqualene Synthase3.6
Compound DSqualene Synthase32

Anti-Hepatitis B Activity

One notable study focused on the anti-hepatitis B activity of related compounds, revealing that certain derivatives possess potent antiviral properties. The mechanism involves the inhibition of viral replication through interference with nucleoside metabolism .

Cholesterol Biosynthesis Inhibition

In vivo studies demonstrated that compounds similar to the one can effectively inhibit cholesterol biosynthesis in animal models. For example, a derivative was shown to reduce cholesterol levels significantly when administered at a dosage of 32 mg/kg .

Research Findings

Recent findings highlight the potential use of this compound in treating conditions related to hypercholesterolemia and viral infections:

  • Antiviral Properties : The compound's structural features suggest it may inhibit viral enzymes critical for hepatitis B virus replication.
  • Cholesterol Regulation : Inhibition of squalene synthase by structurally similar compounds indicates a potential therapeutic application in managing cholesterol levels.

Properties

Molecular Formula

C23H28FIN4O2

Molecular Weight

538.4 g/mol

IUPAC Name

3-[2-[3-(4-fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide

InChI

InChI=1S/C23H27FN4O2.HI/c1-15-18(23(30)27-10-3-2-4-21(27)25-15)9-13-28-11-7-16(8-12-28)22(26-28)19-6-5-17(24)14-20(19)29;/h5-6,14,16H,2-4,7-13H2,1H3;1H

InChI Key

SNAGPSNXTBVYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]34CCC(CC3)C(=N4)C5=C(C=C(C=C5)F)O.[I-]

Origin of Product

United States

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